Dspe-peg-OH

Immunogenicity Accelerated Blood Clearance (ABC) PEGylated Emulsions

Select DSPE-PEG-OH to achieve 'stealth' circulation while retaining a chemically addressable -OH group for subsequent bioconjugation. Unlike non-reactive DSPE-PEG-OCH3, this functionalizable excipient enables targeted nanocarrier engineering without compromising neutral hydrophilic interface stability. Ideal for post-insertion ligand conjugation or micelle stabilization.

Molecular Formula C44H86NO11P
Molecular Weight 836.1 g/mol
CAS No. 892144-24-0
Cat. No. B13918157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDspe-peg-OH
CAS892144-24-0
Molecular FormulaC44H86NO11P
Molecular Weight836.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCO)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C44H86NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(47)53-39-41(40-55-57(50,51)54-37-35-45-44(49)52-38-36-46)56-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,46H,3-40H2,1-2H3,(H,45,49)(H,50,51)
InChIKeyBPZILUVAHZTEEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSPE-PEG-OH (892144-24-0): A Hydroxyl-Terminated Phospholipid-PEG Conjugate for Stealth Nanoparticle Engineering and Biofunctionalization


DSPE-PEG-OH (CAS 892144-24-0), chemically designated 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxy(polyethylene glycol)], is a pegylated phospholipid comprising a hydrophobic DSPE lipid anchor and a hydrophilic PEG chain terminating in a reactive hydroxyl (-OH) group [1]. This amphiphilic conjugate is predominantly employed as a functional excipient in the formulation of long-circulating liposomes, polymeric micelles, and lipid nanoparticles (LNPs) for drug and gene delivery applications . The terminal hydroxyl group distinguishes it from non-reactive, methoxy-terminated analogs, providing a versatile handle for subsequent chemical derivatization and bioconjugation, thereby enabling the construction of targeted and multifunctional nanocarrier systems .

The Functional Consequence of Terminal Hydroxyl: Why DSPE-PEG-OH Cannot Be Arbitrarily Substituted by DSPE-PEG-OCH3 or DSPE-PEG-COOH


DSPE-PEG derivatives exhibit critical differences in biological behavior and functional utility dictated by their terminal groups, making simple substitution a significant risk to experimental reproducibility and therapeutic efficacy. For instance, the non-reactive methoxy-terminated DSPE-PEG-OCH3 is the gold standard for achieving maximal circulation half-life due to minimal protein interaction, but it lacks any capacity for subsequent biofunctionalization [1]. Conversely, while functionalized variants like DSPE-PEG-COOH or DSPE-PEG-NH2 enable conjugation, their charged terminal groups can dramatically alter nanoparticle surface charge, colloidal stability, and in vivo pharmacokinetics compared to the neutral hydroxyl moiety . Furthermore, the terminal group can be a direct determinant of immunogenicity, with some groups like thiol (-SH) actively promoting accelerated blood clearance (ABC) phenomena, an effect not observed with hydroxyl-terminated systems [1]. Therefore, selecting DSPE-PEG-OH over an analog is not an interchangeable choice of 'PEG-lipid' but a specific decision to balance the requirement for a neutral, hydrophilic interface for 'stealth' properties with the necessity of a chemically addressable handle for creating advanced, targeted delivery platforms.

Quantitative Differentiation of DSPE-PEG-OH: A Head-to-Head Evidence Compendium for Scientific Selection


DSPE-PEG-OH vs. DSPE-PEG-OCH3 and DSPE-PEG-SH: A Paradox in Immunogenicity and Accelerated Blood Clearance (ABC)

A direct comparative study in rats demonstrated that the terminal group of DSPE-PEG profoundly influences both the initial circulation half-life and the subsequent induction of the accelerated blood clearance (ABC) phenomenon. DSPE-PEG-OCH3 (methoxy) conferred the longest circulation half-life (data not quantified in abstract), while DSPE-PEG-OH and DSPE-PEG-NH2 were rapidly cleared from the blood after a single injection [1]. Critically, the study revealed a strong positive correlation between initial circulation time and the magnitude of the ABC effect, with the notable exception of DSPE-PEG-SH (thiol), which uniquely enhanced the ABC phenomenon by stimulating B cell proliferation and differentiation [1]. This data positions DSPE-PEG-OH as an intermediate option that avoids the pronounced immunogenicity associated with the thiol group while offering a functionalizable handle absent in DSPE-PEG-OCH3.

Immunogenicity Accelerated Blood Clearance (ABC) PEGylated Emulsions In Vivo Pharmacokinetics

Comparative Self-Assembly Propensity: DSPE-PEG-OH Exhibits a 8000-Fold Lower Critical Micelle Concentration (CMC) Than Conventional Surfactants

The critical micelle concentration (CMC) is a fundamental parameter governing the self-assembly and stability of amphiphilic block copolymers in aqueous media. Quantitative characterization of DSPE-PEG-OH using a pyrene fluorescence probe method determined its CMC to be approximately 10⁻⁶ M . This value is three to four orders of magnitude lower than that of traditional small-molecule surfactants such as sodium dodecyl sulfate (SDS), which has a reported CMC of 8×10⁻³ M . This significant, quantified difference underscores the exceptional thermodynamic stability of DSPE-PEG-OH micelles, enabling them to maintain structural integrity upon extreme dilution in biological fluids, a critical advantage for in vivo drug delivery applications.

Critical Micelle Concentration (CMC) Self-Assembly Nanoparticle Stability Drug Solubilization

Reactivity Benchmarking: Efficient and Quantifiable Conjugation of DSPE-PEG-OH with Fluorescein Isothiocyanate (FITC)

The functional utility of DSPE-PEG-OH's terminal hydroxyl group for bioconjugation was quantitatively assessed by monitoring its reaction with fluorescein isothiocyanate (FITC) via UV-Vis spectroscopy. The reaction between DSPE-PEG-OH and FITC, which forms a DSPE-PEG-FITC conjugate, was tracked by measuring the absorption peak intensity at 495 nm over time . The data show that the reaction reached a plateau phase after 4 hours, indicating the completion of the conjugation process and demonstrating the efficient and time-defined reactivity of the hydroxyl group under standard conditions . This provides a tangible, quantifiable benchmark for the compound's amenability to further chemical modification.

Bioconjugation Reaction Kinetics Surface Functionalization Fluorescent Labeling

Influence of PEG Molecular Weight on DSPE-PEG Micelle Properties: Solubilization Capacity and Stability

The performance of DSPE-PEG-based nanocarriers is tunable based on the molecular weight of the PEG chain, a key selection parameter for procurement. A comparative study on DSPE-PEG 2000 versus DSPE-PEG 5000 revealed distinct functional properties [1]. DSPE-PEG 2000 micelles demonstrated superior solubilization of the model hydrophobic drug diazepam compared to DSPE-PEG 5000 micelles, as quantified by RP-HPLC [1]. Conversely, DSPE-PEG 5000 micelles showed a greater capacity for improvement in drug solubilization upon the addition of phosphatidylcholine (PC) [1]. These data highlight that the choice of PEG molecular weight is not arbitrary but dictates a trade-off between intrinsic drug-loading capacity and the potential for formulation optimization.

Drug Solubilization PEG Chain Length Micelle Stability Diazepam

Optimizing PEG Corona Density for Maximal Stealth: Quantitative Impact on Liposome Aggregation and Plasma Circulation

The degree of PEGylation, or PEG corona density, is a critical formulation parameter for DSPE-PEG-containing liposomes. A study investigating the effects of PEG-lipid incorporation on cholesterol-free DSPC liposomes quantified the relationship between DSPE-PEG2000 molar percentage and in vivo performance [1]. The research demonstrated that as little as 0.5 mol% DSPE-PEG2000 substantially increased plasma circulation longevity [1]. Optimal plasma circulation lifetimes were achieved at 2 mol% DSPE-PEG2000 [1]. Critically, at this optimal density of 2 mol%, the aggregation of DSPC-based liposomes was completely precluded [1]. This provides a precise, quantitative formulation benchmark for achieving maximum stealth and colloidal stability with DSPE-PEG-OH.

PEG Density Liposome Aggregation Plasma Circulation Lifetime Steric Stabilization

Defined Application Scenarios for DSPE-PEG-OH Informed by Quantitative Performance Data


Engineering Functionalizable Long-Circulating Liposomes for Targeted Drug Delivery

DSPE-PEG-OH is optimally suited for formulating 'stealth' liposomes that require subsequent biofunctionalization. The quantitative benchmark of 2 mol% DSPE-PEG2000 incorporation provides a validated starting point for achieving maximal plasma circulation lifetimes and complete prevention of liposome aggregation [1]. This ensures the liposomal carrier effectively evades the reticuloendothelial system (RES) before the terminal hydroxyl group is exploited for post-insertion or pre-formation conjugation of targeting ligands (e.g., antibodies, peptides) or imaging probes, as evidenced by its efficient reactivity with FITC . This scenario leverages the compound's dual role as a stabilizer and a functionalizable handle, a capability not offered by non-reactive DSPE-PEG-OCH3.

Constructing Stable Polymeric Micelles for Solubilization of Highly Lipophilic Compounds

For delivery of water-insoluble drugs or imaging agents, DSPE-PEG-OH serves as a foundational building block for creating exceptionally stable polymeric micelles. Its extremely low critical micelle concentration (CMC ≈ 10⁻⁶ M), which is 8000-fold lower than conventional surfactants like SDS , guarantees micellar integrity and prevents premature drug release upon dilution in the bloodstream. Furthermore, the selection of the appropriate PEG molecular weight variant (e.g., DSPE-PEG 2000) is critical for maximizing the solubilization capacity for specific hydrophobic payloads, as demonstrated by its superior performance with diazepam compared to higher molecular weight analogs [2].

Developing Lipid Nanoparticles (LNPs) for mRNA Delivery with Tailored Surface Properties

In the formulation of Lipid Nanoparticles (LNPs) for nucleic acid delivery, DSPE-PEG-OH can be strategically employed to modulate surface properties and enable post-formulation modifications. While the exact formulation of clinically approved LNPs is often proprietary, the use of a neutral, hydroxyl-terminated PEG-lipid offers an alternative to the more commonly used DSPE-PEG-OCH3. This choice is particularly relevant when aiming to create a 'stealth' coating that is less immunogenic than thiol-terminated variants, which are known to exacerbate the accelerated blood clearance (ABC) phenomenon [3]. The hydroxyl group provides an option for later conjugation of targeting moieties to the pre-formed LNP surface, offering a modular approach to LNP design.

Technical Documentation Hub

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